molecular formula C22H22N2O7 B12317169 N-Cbz-O-benzyl-L-serine succinimido ester

N-Cbz-O-benzyl-L-serine succinimido ester

Cat. No.: B12317169
M. Wt: 426.4 g/mol
InChI Key: FENPPJIIQWZISH-UHFFFAOYSA-N
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Description

N-Cbz-O-benzyl-L-serine succinimido ester is a chemical compound used primarily in peptide synthesis. It is known for its role as a protecting group in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes a benzyloxycarbonyl (Cbz) group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O-benzyl-L-serine succinimido ester typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-benzyl-L-serine succinimido ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cbz-O-benzyl-L-serine succinimido ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of protein structure and function through the synthesis of peptides and proteins.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Cbz-O-benzyl-L-serine succinimido ester involves its role as a protecting group. The benzyloxycarbonyl (Cbz) group protects the amino group of serine during chemical reactions, preventing unwanted side reactions. The ester bond can be selectively cleaved under specific conditions to reveal the free amino group, allowing for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-L-serine benzyl ester
  • N-Cbz-L-serine methyl ester
  • N-Cbz-L-serine ethyl ester

Uniqueness

N-Cbz-O-benzyl-L-serine succinimido ester is unique due to its specific combination of protecting groups and ester functionalities, which provide versatility in peptide synthesis. Its ability to undergo selective cleavage under mild conditions makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)

InChI Key

FENPPJIIQWZISH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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